molecular formula C14H9N4NaO5 B1662880 Dantrolene sodium CAS No. 14663-23-1

Dantrolene sodium

Número de catálogo: B1662880
Número CAS: 14663-23-1
Peso molecular: 336.23 g/mol
Clave InChI: KSRLIXGNPXAZHD-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dantrolene sodium is a postsynaptic muscle relaxant that reduces excitation-contraction coupling in muscle cells by inhibiting the release of calcium ions from the sarcoplasmic reticulum. It is primarily used to treat malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics. Additionally, it is used in the management of neuroleptic malignant syndrome, muscle spasticity, and poisoning by compounds such as 2,4-dinitrophenol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dantrolene sodium is synthesized through a multi-step process involving the condensation of 5-(4-nitrophenyl)-2-furaldehyde with hydantoin. The reaction typically involves the use of solvents such as ethanol and catalysts like piperidine. The resulting product is then converted to its sodium salt form by neutralization with sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the synthesized dantrolene in water, followed by the addition of sodium hydroxide to form the sodium salt. The solution is then filtered, concentrated, and crystallized to obtain pure this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidative degradation, particularly in the presence of strong oxidizing agents.

    Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Aplicaciones Científicas De Investigación

Treatment of Malignant Hyperthermia

Primary Indication
Dantrolene sodium is FDA-approved for the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetic agents. The drug acts as a ryanodine receptor antagonist, inhibiting the excessive release of intracellular calcium from the sarcoplasmic reticulum in muscle cells, which is responsible for the hypermetabolic state observed during MH episodes .

Clinical Protocols
The standard dosing protocol for dantrolene during an MH crisis ranges from 1 mg/kg to 10 mg/kg. For instance, a typical dose for a 70 kg patient can reach up to 700 mg, necessitating rapid administration due to the urgency of the condition .

Management of Muscle Spasticity

Indications
this compound is also indicated for muscle spasticity associated with upper motor neuron disorders such as:

  • Stroke
  • Spinal Cord Injury
  • Cerebral Palsy
  • Multiple Sclerosis

It is the only FDA-approved oral peripherally-acting antispasmodic medication for these disorders .

Neuroleptic Malignant Syndrome

Off-label Use
Dantrolene has been utilized off-label for neuroleptic malignant syndrome (NMS), which presents similarly to MH. The drug's efficacy in reducing muscle rigidity and hyperthermia makes it a viable option in managing NMS cases .

Aneurysmal Subarachnoid Hemorrhage

Recent studies have investigated dantrolene's potential in treating vasospasm following aneurysmal subarachnoid hemorrhage. Preliminary findings suggest that single-dose intravenous administration can decrease arterial vasospasm, although this remains an off-label application .

Wolfram Syndrome

Clinical Trials
this compound has been explored in clinical trials targeting Wolfram syndrome, a rare genetic disorder. A phase Ib/IIa trial indicated that while dantrolene was well tolerated, it did not significantly improve pancreatic β-cell function or visual acuity after six months of treatment. However, the study highlighted the need for further research into dantrolene's effects on this syndrome .

Potential Future Applications

Alzheimer’s Disease Research
Emerging research suggests that dantrolene may have potential applications in treating Alzheimer’s disease by modulating calcium release linked to amyloid processing in neurons. This area requires extensive further investigation to establish any therapeutic benefits .

Summary of Clinical Findings

ApplicationIndication TypeEvidence LevelNotes
Malignant HyperthermiaFDA-approvedHighCritical for emergency management during anesthesia
Muscle SpasticityFDA-approvedHighEffective for upper motor neuron disorders
Neuroleptic Malignant SyndromeOff-labelModerateSimilar symptoms to MH; effective in reducing rigidity
Aneurysmal Subarachnoid HemorrhageOff-labelPreliminaryPositive effects on vasospasm observed
Wolfram SyndromeClinical TrialPreliminaryNo significant improvement noted; further studies needed
Alzheimer’s DiseaseResearchEarly-stagePotential mechanism identified; more research required

Case Studies and Clinical Trials

Several case studies have documented dantrolene's diverse applications:

  • Urinary Retention Case Study : A reported case highlighted urinary retention as an unusual side effect during rehabilitation with dantrolene post-traumatic brain injury. The condition resolved upon dosage reduction, illustrating the importance of monitoring side effects during treatment .
  • Wolfram Syndrome Clinical Trial : Involving 22 subjects with genetically confirmed diagnoses, this trial assessed safety and tolerability but found no significant improvements in primary endpoints after six months of treatment .

Mecanismo De Acción

Dantrolene sodium exerts its effects by binding to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum of skeletal muscle cells. This binding inhibits the release of calcium ions, thereby reducing muscle contraction. The decrease in intracellular calcium concentration leads to muscle relaxation and alleviation of symptoms associated with malignant hyperthermia and muscle spasticity .

Comparación Con Compuestos Similares

    Phenytoin: Another hydantoin derivative, primarily used as an antiepileptic drug.

    Baclofen: A muscle relaxant that acts on the central nervous system.

    Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.

Uniqueness of Dantrolene Sodium: Unlike other muscle relaxants, this compound acts directly on the muscle cells rather than the central nervous system. This unique mechanism of action makes it particularly effective in treating conditions like malignant hyperthermia, where rapid muscle relaxation is crucial .

Actividad Biológica

Dantrolene sodium is a skeletal muscle relaxant primarily used to treat conditions associated with muscle spasticity and malignant hyperthermia (MH). Its mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum in muscle cells, which directly affects muscle contraction. This article explores the biological activity of this compound, including its pharmacological properties, clinical applications, and recent research findings.

This compound acts predominantly on ryanodine receptors (RyRs), specifically RyR1 and RyR3, found in skeletal muscle. By binding to these receptors, dantrolene reduces calcium ion (Ca²⁺) release, thereby decreasing muscle contraction. This mechanism is crucial in conditions characterized by excessive calcium release leading to muscle rigidity and spasms.

Key Mechanisms:

  • Calcium Homeostasis : Dantrolene stabilizes intracellular calcium levels, preventing overload that can lead to cell injury and apoptosis .
  • Neuroprotection : In neuronal models, dantrolene has shown protective effects against oxidative stress and apoptosis by modulating calcium dynamics .
  • Membrane Stabilization : Dantrolene has been identified as a potential stabilizer of neuronal plasma membranes, inhibiting phospholipase A2 activity and reducing membrane fluidity changes induced by calcium influx .

Clinical Applications

This compound has several clinical applications beyond its initial use for MH. It is effective in treating various conditions associated with muscle spasticity, including:

  • Malignant Hyperthermia : Dantrolene is the first-line treatment for MH, significantly reducing mortality rates from over 70% to less than 10% .
  • Spasticity Management : It is used in patients with spinal cord injuries, multiple sclerosis, and cerebral palsy .
  • Neuroleptic Malignant Syndrome : Dantrolene has been utilized in treating this potentially life-threatening condition due to antipsychotic medications .

Case Studies

  • Malignant Hyperthermia : A study highlighted the importance of rapid dantrolene administration in reducing mortality rates associated with MH during surgical procedures .
  • Spasticity Treatment : In a controlled trial comparing dantrolene with diazepam, dantrolene demonstrated superior efficacy in reducing spasticity without significant sedation compared to diazepam .

Research Findings

Recent studies have expanded our understanding of dantrolene's biological activity:

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
NeuroprotectionDantrolene prevents amyloid-β induced apoptosis in Alzheimer's model by modulating Ca²⁺ release
Calcium DynamicsInhibition of Ca²⁺ discharge from the sarcoplasmic reticulum leads to decreased cell injury
Efficacy in SpasticitySuperior efficacy compared to diazepam in managing spasticity with fewer sedative effects
Membrane StabilizationActs as a plasma membrane stabilizer in neuroblastoma cells

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion processes that can vary significantly between individuals. Long-term use may lead to liver dysfunction in a small percentage of patients, necessitating regular monitoring .

Análisis De Reacciones Químicas

Hydrolysis and pH-Dependent Stability

Dantrolene sodium undergoes hydrolysis in aqueous solutions, following pseudo first-order kinetics . Degradation pathways vary with pH:

Hydrolysis Pathways

  • Acidic conditions (pH 1.2–5.0):
    Hydantoin ring opening forms Compound B (open-ring structure) .

  • Alkaline conditions (pH 7.4–9.5):
    Formation of Compound C via nucleophilic attack on the nitrophenyl group .

pH-Rate Profile

A V-shaped profile at 25°C shows maximum stability at pH 7.4 (Figure 1) :

pHkₒbₛ (h⁻¹)Half-life (t₁/₂)
1.20.02133 h
7.40.005138 h
9.50.01838 h

Thermal Degradation

Elevated temperatures accelerate hydrolysis. At pH 7.4 :

Temperature (°C)kₒbₛ (h⁻¹)Activation Energy (Eₐ)
250.00572.4 kJ·mol⁻¹
370.023
600.124

Thermodynamic parameters (ΔH‡ = 69.8 kJ·mol⁻¹, ΔS‡ = −34.6 J·mol⁻¹·K⁻¹) suggest a dissociative mechanism .

Solid-State Reactivity

  • Mechanochemical synthesis: Ball milling (30 Hz) enhances condensation reactions compared to static conditions .

  • Precipitation in water: Hydrolysis yields insoluble dantrolene free acid (solubility <1 mg/L) .

Biochemical Interactions

Dantrolene inhibits ryanodine receptors (RyRs) , blocking Ca²⁺ release from the sarcoplasmic reticulum. This interaction stabilizes cytosolic Ca²⁺ levels, critical for treating malignant hyperthermia .

Compatibility and Formulation Challenges

  • Solubility: Limited aqueous solubility (~2 µg/mL) complicates liquid formulations .

  • Ionic strength: Precipitation occurs with excess sodium ions (common ion effect) .

Key Stability Recommendations

  • Store at pH 7.4 and ≤25°C to minimize hydrolysis .

  • Avoid prolonged exposure to alkaline buffers or high ionic strength solutions .

Q & A

Q. Basic: What is the mechanism of action of dantrolene sodium in skeletal muscle relaxation, and how can this be experimentally validated?

This compound inhibits calcium release from the sarcoplasmic reticulum by antagonizing ryanodine receptor 1 (RyR1). To validate this:

  • Method: Use isolated skeletal muscle preparations (e.g., frog sartorius muscle) to measure contractile responses before and after dantrolene administration under caffeine-induced calcium release conditions. Monitor intracellular calcium flux via fluorescent indicators (e.g., Fura-2) .
  • Data Interpretation: A reduction in contraction amplitude and calcium transients confirms RyR1 modulation. Compare results with positive controls (e.g., ryanodine) and negative controls (e.g., untreated muscle) .

Q. Basic: What assay methods are recommended for quantifying this compound purity in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines a validated HPLC protocol:

  • Method:
    • Chromatography: Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0).

    • Detection: UV absorbance at 254 nm.

    • Calculation: Compare peak areas of the sample (rU) and a certified reference standard (rS) using the formula:
      Purity (%)=100×CS×rUCU×rS\text{Purity (\%)} = \frac{100 \times C_S \times r_U}{C_U \times r_S}

      where CSC_S and CUC_U are standard and sample concentrations, respectively .

  • Validation: Ensure linearity (R² > 0.99), precision (%RSD < 2%), and recovery (98–102%) per ICH guidelines .

Q. Advanced: How can researchers resolve contradictory data on dantrolene’s efficacy in non-malignant hyperthermia applications (e.g., neuroprotection or Wolfram disease)?

Contradictions often arise from model-specific variability (e.g., species differences in RyR1 isoforms) or dosing inconsistencies.

  • Methodological Approach:
    • Standardize Models: Use transgenic mice expressing human RyR1 variants to replicate human pathophysiology .
    • Dose-Response Curves: Establish EC₅₀ values in vitro (e.g., cortical neuron cultures for neuroprotection studies) before in vivo testing .
    • Biomarker Correlation: Measure malondialdehyde (oxidative stress) and pro-inflammatory cytokines alongside clinical outcomes to contextualize efficacy .
  • Data Reconciliation: Apply meta-analysis tools (e.g., RevMan) to aggregate preclinical data and identify confounding variables .

Q. Advanced: What experimental design principles apply when testing dantrolene nanosuspensions (e.g., Ryanodex®) for accelerated therapeutic delivery?

Nanosuspensions require stability and bioavailability assessments:

  • Key Parameters:
    • Particle Size: Use dynamic light scattering (DLS) to ensure nanoparticles remain < 500 nm post-lyophilization .
    • Reconstitution Time: Validate against USP 〈1〉 injectable standards (target: < 20 seconds in 5 mL sterile water) .
    • Bioequivalence: Compare pharmacokinetic profiles (AUC, Cmax) of nanosuspensions vs. conventional formulations in animal models .
  • Statistical Design: Use a crossover study to minimize inter-subject variability .

Q. Basic: How should researchers address variability in dantrolene’s solubility during in vitro experiments?

Dantrolene’s poor water solubility necessitates:

  • Solubilization Strategies:
    • Use dimethyl sulfoxide (DMSO) at ≤ 0.1% v/v to avoid cytotoxicity.
    • Prepare fresh stock solutions in pH-adjusted buffers (e.g., 0.05 M HCl) .
  • Controls: Include vehicle-only controls to isolate solvent effects .

Q. Advanced: What are the ethical and methodological considerations for designing Phase II/III trials of dantrolene in rare diseases (e.g., Wolfram syndrome)?

  • Ethics: Prioritize patient safety with Data Safety Monitoring Boards (DSMBs) to halt trials if adverse events (e.g., hepatotoxicity) exceed predefined thresholds .
  • Methodology:
    • Endpoint Selection: Use composite endpoints (e.g., glycemic control + vision preservation) to capture multidimensional efficacy .
    • Randomization: Stratify participants by disease stage (early vs. advanced) to reduce heterogeneity .
  • Regulatory Alignment: Follow EMA/FDA guidelines for orphan drug designation, including preclinical proof-of-concept in patient-derived cell lines .

Q. Basic: How can researchers validate dantrolene’s off-target effects in cardiac muscle studies?

  • Experimental Setup:
    • Isolate cardiac RyR2-expressing cells (e.g., rat cardiomyocytes).
    • Measure calcium sparks via confocal microscopy before/after dantrolene exposure .
  • Data Analysis: Compare calcium release kinetics (amplitude, frequency) with skeletal muscle data to assess selectivity .

Q. Advanced: What computational tools are available to model dantrolene-RyR1 interactions for drug optimization?

  • Molecular Dynamics (MD): Use software like GROMACS to simulate dantrolene binding to RyR1’s N-terminal domain.
  • Docking Studies: Apply AutoDock Vina to predict binding affinities of dantrolene analogs .
  • Validation: Cross-reference computational data with mutagenesis studies (e.g., RyR1 mutants with disrupted dantrolene binding) .

Propiedades

IUPAC Name

sodium;3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRLIXGNPXAZHD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N4NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044585
Record name Dantrolene sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14663-23-1
Record name Dantrolene sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-amino-2-oxo-4H-imidazol-5-olate
Dantrolene sodium
Reactant of Route 2
Dantrolene sodium
[Acetyloxy-[5-(4-nitrophenyl)furan-2-yl]methyl] acetate
3-amino-2-oxo-4H-imidazol-5-olate
Dantrolene sodium
Reactant of Route 4
Dantrolene sodium
Reactant of Route 5
Dantrolene sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.